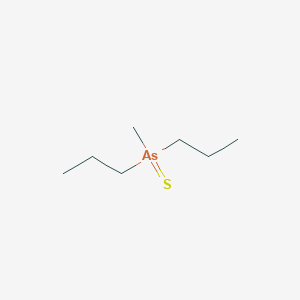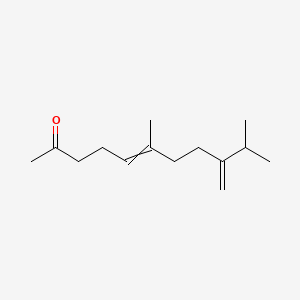
6,10-Dimethyl-9-methylideneundec-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Dimethyl-9-methylideneundec-5-en-2-one is an organic compound belonging to the class of ketones. It is characterized by a carbonyl group bonded to two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-9-methylideneundec-5-en-2-one typically involves the use of organic synthesis techniques. One common method involves the reaction of geranylacetone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as distillation and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,10-Dimethyl-9-methylideneundec-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6,10-Dimethyl-9-methylideneundec-5-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role as a biomarker in the consumption of certain foods.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 6,10-Dimethyl-9-methylideneundec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6,10-Dimethyl-9-methylideneundec-5-en-2-one include other isoprenoids and ketones such as:
- Geranylacetone
- Farnesylacetone
- Dihydropseudoionone
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavoring industries .
Propiedades
Número CAS |
64854-44-0 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
6,10-dimethyl-9-methylideneundec-5-en-2-one |
InChI |
InChI=1S/C14H24O/c1-11(2)13(4)10-9-12(3)7-6-8-14(5)15/h7,11H,4,6,8-10H2,1-3,5H3 |
Clave InChI |
GVHYGHSXSIDTDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)CCC(=CCCC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)

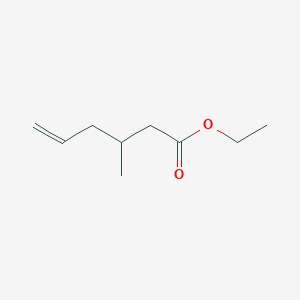
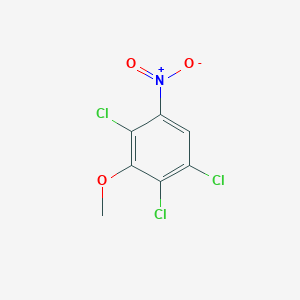

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
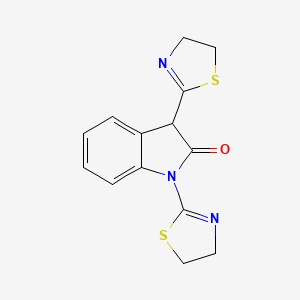

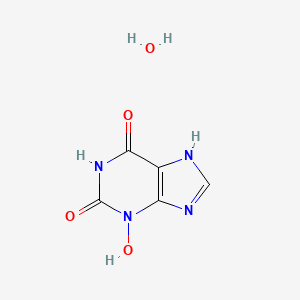
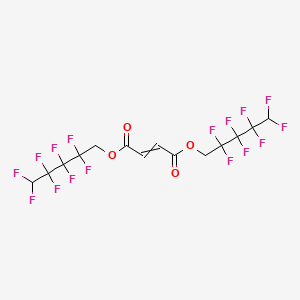
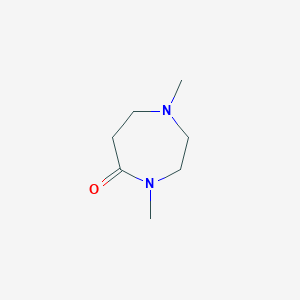
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
